5-Bromo-2-(4-chlorophenyl)pyrimidine

Description

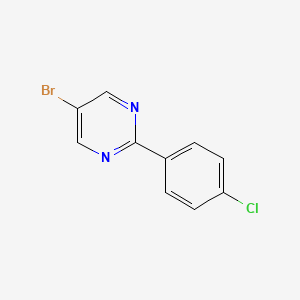

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(4-chlorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-5-13-10(14-6-8)7-1-3-9(12)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPSCRRPUXNJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 2 4 Chlorophenyl Pyrimidine

Nucleophilic Substitution Reactions Involving Pyrimidine (B1678525) Halogen Substituents

The pyrimidine ring in 5-Bromo-2-(4-chlorophenyl)pyrimidine is electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution (SNAr) reactions. The bromine atom at the C5 position is a key site for such transformations. The reactivity of halogens on a pyrimidine ring towards nucleophilic displacement is influenced by their position. In dihalopyrimidines, the relative reactivity of the halogens is a subject of interest. For instance, in the aminolysis of 5-bromo-2-halogenopyrimidines, the bromopyrimidine derivative is generally the most reactive among its chloro and iodo counterparts. rsc.org

The general mechanism for nucleophilic aromatic substitution on pyrimidines involves the attack of a nucleophile on the electron-deficient carbon atom bearing the halogen. This forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. Subsequent expulsion of the bromide ion restores the aromaticity of the pyrimidine ring, yielding the substituted product. The stability of the Meisenheimer intermediate is a crucial factor governing the reaction rate. The electron-withdrawing nature of the pyrimidine nitrogens and the additional halogen atom helps to stabilize this intermediate, thereby promoting the substitution reaction.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the formation of diverse derivatives. For example, the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with amines has been studied to understand the regioselectivity of the substitution. researchgate.net Such reactions are fundamental in the synthesis of pharmaceutically relevant compounds, where the introduction of specific functional groups at the pyrimidine core is often a key step. joac.info

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon (C-C) and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. researchgate.netmdpi.com The carbon-bromine bond at the C5 position is particularly amenable to oxidative addition, a key step in many catalytic cycles.

Palladium-Catalyzed Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a C-C bond between an organoboron reagent and an organic halide. mdpi.comlibretexts.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their esters. rsc.org

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three main steps:

The choice of palladium catalyst, ligand, base, and solvent can significantly influence the efficiency and outcome of the reaction. organic-chemistry.org For instance, the Suzuki-Miyaura coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one with various arylboronic acids has been optimized to achieve high yields. rsc.org These reactions enable the introduction of a wide variety of aryl and heteroaryl substituents at the C5 position of the pyrimidine ring, providing access to a diverse range of novel compounds. nih.govresearchgate.net

Interactive Table: Examples of Suzuki-Miyaura Coupling Reactions with Pyrimidine Derivatives

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | Cs2CO3 | 1,4-Dioxane | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 92 | rsc.org |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | Cs2CO3 | 1,4-Dioxane | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 95 | rsc.org |

| 5-Bromo-2-iodopyrimidine | 2,3-Difluoro-4-octyloxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/Water | 2-(2,3-Difluoro-4-octyloxyphenyl)-5-bromopyrimidine | Not specified | googleapis.com |

Heck and Stille Coupling Reactions in Pyrimidine Derivatization

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. While less commonly reported specifically for this compound, the principles of the Heck reaction are applicable. The reaction proceeds through a similar catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

The Stille coupling reaction utilizes organotin reagents to form C-C bonds with organic halides, catalyzed by palladium. organic-chemistry.orgwikipedia.org The reaction is known for its tolerance of a wide variety of functional groups. libretexts.org The mechanism involves oxidative addition, transmetalation with the organostannane, and reductive elimination. wikipedia.org The regioselectivity of Stille couplings can be influenced by the electronic properties of the substrate and the reaction conditions. For example, in 3,5-dibromo-2-pyrone, the coupling typically occurs at the more electron-deficient C3 position. nih.gov

Indium Organometallic Cross-Coupling Reactions

Organoindium reagents have emerged as valuable partners in transition metal-catalyzed cross-coupling reactions due to their functional group tolerance and chemo- and stereoselectivity. rsc.org Palladium-catalyzed cross-coupling reactions of triorganoindium reagents with dihalopyrimidines have been shown to proceed with good chemoselectivity. For instance, the reaction of triorganoindium reagents with 5-bromo-2-chloropyrimidine (B32469) can be controlled to selectively substitute either the bromine or both halogens. nih.govresearchgate.net This methodology has been successfully applied in the synthesis of natural products, such as the alkaloid hyrtinadine A. nih.gov

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

The 4-chlorophenyl group attached to the pyrimidine ring can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgpitt.edu The chlorine atom is an ortho-, para-directing deactivator. This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the chlorine atom, but the reaction will be slower than that of unsubstituted benzene (B151609). However, the position para to the chlorine is already occupied by the pyrimidine ring. Therefore, substitution is expected to occur at the positions ortho to the chlorine (C3' and C5' of the phenyl ring).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. pitt.eduyoutube.com The pyrimidine ring itself is generally unreactive towards electrophilic substitution due to its electron-deficient nature. researchgate.net In fact, the nitrogen atoms can be protonated under the acidic conditions often used for SEAr, further deactivating the ring. wikipedia.org Therefore, electrophilic attack will selectively occur on the more electron-rich chlorophenyl ring.

Reactivity of Pyrimidine Derivatives as Dipolarophiles and Nucleophilic Reagents (e.g., Pyrimidinium Ylides)

The pyrimidine ring system can participate in cycloaddition reactions. While direct use of this compound as a dipolarophile is not extensively documented, its derivatives can exhibit such reactivity. More prominently, the nitrogen atoms of the pyrimidine ring can be quaternized to form pyrimidinium salts. These salts can then be deprotonated to generate pyrimidinium ylides.

Pyrimidinium ylides are 1,3-dipoles and can act as nucleophilic reagents. semanticscholar.org The stability and reactivity of these ylides are influenced by the substituents on both the pyrimidine ring and the ylidic carbon. Electron-withdrawing groups on the ylidic carbon stabilize the ylide. These ylides can participate in various reactions, including [3+2] and [3+3] dipolar cycloaddition reactions, providing routes to complex heterocyclic systems. For example, 4-(4-chlorophenyl)pyrimidinium ylides have been synthesized and their stability and reactivity studied, showing that they can act as both nucleophiles and 1,3-dipoles. semanticscholar.org They can also undergo dimerization via a [3+3] dipolar cycloaddition process. semanticscholar.org Furthermore, pyridinium (B92312) ylides can be utilized in three-component condensation reactions to synthesize complex molecules like dihydrofurans and pyrans. organic-chemistry.org

Strategies for Further Functionalization and Analog Synthesis

The strategic functionalization of this compound is pivotal for the synthesis of a wide array of analogs, which is essential in fields like medicinal chemistry and materials science. The presence of the bromine atom at the C-5 position is particularly advantageous, serving as a versatile leaving group for numerous palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the systematic modification of the core structure.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools for modifying aryl halides. For this compound, the C-Br bond is the primary site for these transformations.

Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronate ester. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.org This strategy allows for the introduction of a diverse range of aryl, heteroaryl, vinyl, and alkyl groups at the C-5 position of the pyrimidine ring. rsc.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgharvard.edu The choice of ligand, base, and solvent is crucial for achieving high yields and can be tailored for specific substrates. organic-chemistry.orgrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents generalized conditions based on reactions with similar bromo-pyrimidine substrates.

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | P(t-Bu)₃, PCy₃, SPhos, XPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DMF, Water | Room Temp. to 100 °C |

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the reaction of choice. organic-chemistry.org It involves the coupling of a terminal alkyne with the aryl bromide, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.orgmdpi.com This reaction provides a direct route to 5-alkynyl-2-(4-chlorophenyl)pyrimidines, which are valuable intermediates for further transformations or as target molecules themselves. researchgate.netresearchgate.netnih.gov Mild, aqueous conditions for Sonogashira couplings have been developed, enhancing the functional group tolerance of the reaction. mdpi.com

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides This table presents generalized conditions based on reactions with similar bromo-pyrimidine substrates.

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ or Pd(OAc)₂ | CuI | Et₃N, DIPEA | DMF, Toluene, THF | Room Temp. to 100 °C |

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orgorganic-chemistry.org It enables the formation of a carbon-nitrogen bond between the C-5 position of the pyrimidine ring and a primary or secondary amine. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands, such as X-Phos or BINAP, and requires a base like sodium tert-butoxide or potassium tert-butoxide. beilstein-journals.org This methodology is crucial for synthesizing a library of 5-amino-pyrimidine analogs, which are prevalent in biologically active compounds. beilstein-journals.orgresearchgate.net The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides This table presents generalized conditions based on reactions with similar bromo-pyrimidine substrates.

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | X-Phos, RuPhos, BINAP, dppf | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 60 °C to 150 °C |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org While the C-Br bond is a primary site for cross-coupling, other positions on the pyrimidine ring, if substituted with a suitable leaving group, could also undergo SNAr. For the related compound 5-bromo-2-chloropyrimidine, the chlorine atom at the C-2 position is reactive towards nucleophiles. chemicalbook.com Similarly, in dihalopyrimidines, nucleophilic attack often occurs selectively. ijpcbs.comguidechem.com In this compound, the presence of the electron-withdrawing 4-chlorophenyl group and the pyrimidine nitrogens activate the ring for such attacks. wikipedia.orglibretexts.org Strong nucleophiles like alkoxides, thiolates, or amines can potentially displace a leaving group on the ring, providing another avenue for analog synthesis. nih.govnih.gov

Synthesis of Analogs

The aforementioned reactions form the basis for synthesizing a diverse range of analogs from this compound. By systematically varying the coupling partners in Suzuki, Sonogashira, and Buchwald-Hartwig reactions, a multitude of substituents can be installed at the C-5 position.

For example:

Suzuki coupling with various (hetero)arylboronic acids can generate a library of 5-aryl- and 5-heteroaryl-2-(4-chlorophenyl)pyrimidines. rsc.org

Sonogashira coupling with a panel of terminal alkynes can yield analogs with diverse alkyne side chains. researchgate.net

Buchwald-Hartwig amination with different primary and secondary amines, including cyclic amines like morpholine (B109124) or piperazine, can produce a wide array of 5-amino-pyrimidine derivatives. beilstein-journals.orgijpcbs.com

This modular approach, where a core scaffold is systematically elaborated using a set of reliable chemical reactions, is a powerful strategy in modern drug discovery and materials science. acs.org It allows for the rapid generation of new chemical entities for screening and property optimization. The synthesis of the endothelin receptor antagonist, macitentan, for instance, relies on the reactivity of a bromo-pyrimidine intermediate, highlighting the industrial relevance of these functionalization strategies. acs.org

Spectroscopic and Crystallographic Characterization of 5 Bromo 2 4 Chlorophenyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of 5-Bromo-2-(4-chlorophenyl)pyrimidine, specific signals would be expected to correspond to the protons on the pyrimidine (B1678525) and phenyl rings. The two protons on the pyrimidine ring, being in a unique chemical environment, would likely appear as distinct singlets. The protons of the 4-chlorophenyl group would typically present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The exact chemical shifts (δ) of these protons would be influenced by the electronic effects of the bromine and chlorine substituents and the aromatic ring currents.

Predicted ¹H NMR Data A table of predicted proton chemical shifts would be formulated based on established increments for similar aromatic systems. However, without experimental data, these remain theoretical.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. Each unique carbon atom would produce a distinct signal. The spectrum would show signals for the four carbon atoms of the pyrimidine ring and the six carbon atoms of the 4-chlorophenyl ring. The carbons attached to the bromine and chlorine atoms would exhibit characteristic chemical shifts due to the electron-withdrawing nature of these halogens.

Predicted ¹³C NMR Data A detailed table of expected ¹³C NMR chemical shifts would be constructed, though these values are predictive in the absence of empirical spectra.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal the coupling relationships between adjacent protons, while HSQC would correlate directly bonded proton and carbon atoms. HMBC is crucial for identifying longer-range couplings between protons and carbons, which helps in piecing together the molecular framework.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups and bonding within a molecule.

FT-IR Spectroscopy : The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic rings, C=C and C=N stretching vibrations within the pyrimidine and phenyl rings, and C-Br and C-Cl stretching vibrations at lower frequencies. For related pyrimidine structures, characteristic ring vibrations are often observed in the region of 1600 cm⁻¹.

Anticipated Vibrational Frequencies A table of expected vibrational frequencies and their assignments would be presented, highlighting the key functional groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry), HRMS (High-Resolution Mass Spectrometry), and ESI-MS (Electrospray Ionization Mass Spectrometry) would be utilized.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes, characteristic isotopic patterns for the molecular ion and fragments containing these halogens would be observed. Fragmentation would likely involve the loss of the bromine and chlorine atoms and cleavage of the bond between the pyrimidine and phenyl rings.

Expected Mass Spectrometry Data A table detailing the predicted m/z values for the molecular ion and major fragments would be included.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Predicted UV-Vis Absorption Maxima A table of anticipated absorption maxima (λ_max) and their corresponding electronic transitions would be provided.

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Intramolecular Bond Lengths, Bond Angles, and Torsion Angles

A comprehensive table of intramolecular bond lengths, bond angles, and torsion angles for this compound cannot be generated without the foundational data from an X-ray crystal structure determination.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Similarly, an analysis of the crystal packing and the specific nature of intermolecular interactions, such as potential hydrogen bonds, halogen bonds involving the bromine and chlorine atoms, and π-π stacking interactions between the pyrimidine and chlorophenyl rings, is contingent upon the availability of crystallographic data.

Further research and publication of the crystal structure of this compound are required to enable a detailed and accurate discussion of its solid-state chemical characteristics.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 4 Chlorophenyl Pyrimidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a powerful lens through to visualize and quantify the intricate electronic landscape of a molecule. These computational techniques provide a detailed understanding of the geometric and energetic properties of 5-Bromo-2-(4-chlorophenyl)pyrimidine.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiling

Density Functional Theory (DFT) has emerged as a robust and widely used method for the computational study of molecular systems. nih.gov DFT calculations were employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. This optimization seeks the lowest energy conformation of the molecule, providing crucial information about its bond lengths, bond angles, and dihedral angles. The optimized geometry represents the most probable structure of the molecule in the gas phase.

The energetic profile of the molecule, including its total energy, was also computed. This data is fundamental for assessing the molecule's stability and can be used to predict the thermodynamics of reactions in which it might participate.

Selection of Appropriate Basis Sets and Functionals (e.g., B3LYP, 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For the theoretical investigation of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice. jchemrev.comjchemrev.com This functional combines the strengths of both Hartree-Fock theory and DFT, providing a balanced description of electronic correlation.

The basis set, which is a set of mathematical functions used to build the molecular orbitals, is equally critical. A comprehensive basis set such as 6-311++G(d,p) is often employed for such studies. nih.govmodern-journals.comindexcopernicus.com This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to better describe anions and weak interactions, and polarization functions (d,p) to allow for more flexibility in the orbital shapes. The combination of B3LYP with the 6-311++G(d,p) basis set is well-established for providing accurate geometries and electronic properties for a wide range of organic molecules. nih.govjchemrev.comjchemrev.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions within a molecule. libretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Calculations

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.org The energies of these orbitals, denoted as EHOMO and ELUMO, are critical parameters. For this compound, these energies can be calculated using the optimized geometry obtained from DFT calculations.

The distribution of the HOMO and LUMO across the molecular framework provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. For instance, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is typically found on the electron-deficient regions.

Assessment of Energy Band Gap and Intramolecular Charge Transfer Characteristics

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a crucial descriptor of molecular stability and reactivity. malayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized.

The nature of the HOMO and LUMO distributions also reveals the potential for intramolecular charge transfer (ICT). If the HOMO and LUMO are localized on different parts of the molecule, electronic transitions from the HOMO to the LUMO will result in a transfer of electron density from one region to another. This is a key feature in many functional materials, including those used in organic light-emitting diodes (OLEDs) and nonlinear optics.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 5.62 |

| Note: These are representative values based on typical calculations for similar compounds and may vary depending on the specific computational method and level of theory. |

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from the conceptual framework of DFT, provide a quantitative measure of a molecule's reactivity. These descriptors are invaluable for predicting how a molecule will interact with other chemical species.

Chemical Potential (μ): Related to the escaping tendency of an electron from the system. It can be approximated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ2 / (2η).

Local reactivity descriptors, on the other hand, provide information about the reactivity of specific atoms or regions within the molecule. These are often visualized using Molecular Electrostatic Potential (MEP) maps, which show the charge distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites. malayajournal.org

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.04 |

| Chemical Hardness (η) | 2.81 |

| Electrophilicity Index (ω) | 2.91 |

| Note: These values are derived from the representative HOMO and LUMO energies in Table 1. |

Evaluation of Chemical Potential, Chemical Hardness, and Electrophilicity Index

The evaluation of a molecule's chemical potential (μ), chemical hardness (η), and electrophilicity index (ω) through computational means provides a quantitative measure of its reactivity. These global reactivity descriptors are typically derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Potential (μ) indicates the tendency of a molecule to lose or gain electrons.

Chemical Hardness (η) measures the resistance to a change in electron distribution.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

Without specific computational studies on this compound, a data table for these values cannot be generated.

Fukui Functions for Identifying Electrophilic and Nucleophilic Sites

Fukui functions are crucial in modern computational chemistry for identifying the most reactive sites within a molecule. By analyzing the change in electron density, these functions can pinpoint the atoms most susceptible to electrophilic or nucleophilic attack. This allows for a detailed understanding of regioselectivity in chemical reactions. For this compound, this analysis would reveal how the bromine, chlorine, and nitrogen atoms influence the reactivity of the pyrimidine (B1678525) and phenyl rings.

Theoretical Spectroscopic Property Simulations and Experimental Correlation

Computational methods are powerful tools for predicting and interpreting spectroscopic data, which can then be correlated with experimental findings to confirm molecular structures and properties.

Prediction of NMR Chemical Shifts via GIAO Method

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. A theoretical prediction of the ¹H and ¹³C NMR spectra of this compound would be invaluable for confirming its structure and assigning experimental signals. A comparison between theoretical and experimental chemical shifts would provide a robust validation of the computed molecular geometry.

Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

The simulation of vibrational and electronic spectra offers a deeper understanding of a molecule's structural and electronic properties.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular vibrations, such as the stretching and bending of C-H, C-N, C-Br, and C-Cl bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are commonly employed to predict electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. This would provide insight into the electronic structure and chromophores within this compound.

Advanced Non-Covalent Interaction Analyses

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the electron density surface, providing a color-coded representation where different colors signify varying potential values.

In the case of this compound, the MEP surface reveals distinct regions of positive, negative, and neutral potential. The red-colored areas, indicative of negative electrostatic potential, are primarily localized around the nitrogen atoms of the pyrimidine ring. These regions represent the most likely sites for electrophilic attack due to their high electron density and lone pair availability.

Conversely, the blue-colored regions correspond to positive electrostatic potential and are concentrated around the hydrogen atoms of the phenyl and pyrimidine rings. These areas are electron-deficient and thus susceptible to nucleophilic attack. A significant region of positive potential, often referred to as a "sigma-hole," is observed on the bromine atom along the C-Br bond axis. This positive cap on the halogen is a characteristic feature that enables halogen bonding.

The green-colored areas of the MEP surface, encompassing the carbon atoms of the phenyl and pyrimidine rings, represent regions of near-neutral electrostatic potential.

The MEP analysis provides a qualitative prediction of the molecule's reactivity. The distinct positive and negative regions on the MEP surface of this compound highlight the potential for various intermolecular interactions, including hydrogen bonding and halogen bonding, which are crucial in crystal engineering and drug design.

Quantum Theory of Atoms In Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analyses for Specific Interactions (e.g., Halogen Bonds)

Quantum Theory of Atoms In Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to characterize chemical bonding, including non-covalent interactions. This analysis is based on the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r). Critical points in the electron density, known as bond critical points (BCPs), are of particular interest as they signify the presence of an interaction between two atoms.

For this compound, QTAIM analysis can be employed to characterize specific non-covalent interactions, such as halogen bonds. The presence of a BCP between the bromine atom and a nucleophilic atom (e.g., a nitrogen or oxygen from another molecule) would confirm the existence of a halogen bond. The properties at the BCP, summarized in the table below, provide quantitative insights into the nature and strength of these interactions.

| Topological Parameter | Significance for Halogen Bonds |

| Electron Density (ρ(r)) | A small value (typically 0.002-0.04 a.u.) is indicative of a closed-shell interaction, characteristic of non-covalent bonds. |

| Laplacian of Electron Density (∇²ρ(r)) | A positive value signifies charge depletion at the BCP, which is typical for non-covalent interactions. |

| Total Electron Energy Density (H(r)) | The sign of H(r) can distinguish between purely electrostatic interactions (H(r) > 0) and those with some covalent character (H(r) < 0). |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method that visualizes and characterizes weak interactions in molecular systems. It is based on the electron density and its reduced density gradient (RDG). The NCI plot provides a 3D representation of non-covalent interactions as surfaces, colored according to the strength and nature of the interaction.

For this compound, NCI analysis can reveal a landscape of intramolecular and intermolecular interactions. The color-coding of the NCI isosurfaces provides a qualitative understanding of these interactions:

Blue surfaces: Indicate strong, attractive interactions, such as strong hydrogen bonds.

Green surfaces: Represent weak, van der Waals interactions.

Red surfaces: Signify repulsive interactions, often found in sterically hindered regions or within rings.

In the context of this compound, NCI analysis is particularly useful for identifying and visualizing halogen bonds. A characteristic green or bluish-green isosurface between the bromine atom and a neighboring nucleophile would provide clear evidence of a halogen bonding interaction. The size and color intensity of the surface can offer a qualitative assessment of the interaction's strength.

Advanced Academic Applications and Mechanistic Research Directions

Role as Synthetic Precursors for Novel Biologically Active Molecules

The chemical architecture of 5-Bromo-2-(4-chlorophenyl)pyrimidine is well-suited for elaboration into more complex molecules. The bromine atom at the C-5 position and the 2-aryl substituent are key handles for synthetic diversification, enabling the systematic development of new compounds for biological screening.

The 5-bromo substituent is a particularly useful functional group for cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to introduce a wide array of aryl or heteroaryl groups at this position. nih.gov This allows for the systematic exploration of the chemical space around the pyrimidine (B1678525) core to identify moieties that may enhance biological activity.

A general synthetic approach could involve the reaction of this compound with various boronic acids or esters in the presence of a palladium catalyst. This strategy has been successfully used in the synthesis of other complex pyrimidine derivatives, such as potent Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov The resulting analogs, bearing diverse substituents at the C-5 position, can then be subjected to a battery of in vitro assays to determine their biological profiles.

The pyrimidine ring is a privileged scaffold found in numerous biologically active compounds. This compound serves as a valuable starting material for constructing more intricate, fused heterocyclic systems. The reactivity of the bromo group allows for annulation reactions, leading to the formation of bicyclic and polycyclic structures. For example, similar bromo-pyrimidines are precursors in the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds known for its diverse biological activities. nih.gov By serving as a foundational block, this compound facilitates the creation of novel chemical entities with unique three-dimensional shapes, which is a critical aspect of modern drug discovery research aimed at identifying molecules that can interact with specific biological targets. jchemrev.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological function. For analogs derived from this compound, SAR investigations provide crucial insights into the molecular features required for a desired in vitro effect.

Systematic modification of the this compound structure allows researchers to probe the specific contributions of different substituents to its activity. Key areas for modification include the 4-chlorophenyl ring and the C-5 position of the pyrimidine ring.

Substitution on the Phenyl Ring: The position and electronic nature of substituents on the phenyl ring can dramatically influence biological activity. SAR studies on similar pyrimidine-based kinase inhibitors have shown that the placement of polar groups can be critical for potent activity. nih.gov For example, moving a substituent from the para to the ortho position can lead to a significant loss of inhibitory activity. nih.gov

Modification at the C-5 Position: Replacing the bromine atom with other functional groups is a common strategy in SAR studies. Research on other classes of compounds has shown that halogen substitutions are often more potent than alkyl substitutions. nih.gov

The following interactive table illustrates hypothetical SAR data for analogs of this compound against a generic protein kinase, based on established principles from related compound series.

| Analog | R1 Substitution (on Phenyl Ring) | R2 Substitution (at Pyrimidine C5) | In Vitro Activity (IC₅₀, nM) |

| Parent | 4-Chloro | Bromo | 500 |

| Analog A | 4-Fluoro | Bromo | 450 |

| Analog B | 4-Methoxy | Bromo | 800 |

| Analog C | 4-Chloro | Phenyl | 250 |

| Analog D | 4-Chloro | Thienyl | 180 |

| Analog E | 3,4-Dichloro | Bromo | 300 |

| Analog F | 4-Carboxy | Bromo | 50 |

| Analog G | 4-Chloro | Methyl | 1200 |

This table presents illustrative data to demonstrate SAR principles and does not represent experimentally verified results for this specific compound series.

Computational chemistry provides powerful tools to complement experimental SAR studies. Molecular docking, in particular, is used to predict the binding orientation and affinity of a ligand to the active site of a target protein. niscpr.res.innih.gov This in silico approach can rationalize observed SAR trends and guide the design of new, more potent analogs.

For derivatives of this compound, docking studies could be performed against the ATP-binding site of various protein kinases, which are common targets for pyrimidine-based inhibitors. nih.gov These studies can reveal key hydrogen bonding and hydrophobic interactions between the ligand and amino acid residues in the active site. jocpr.com Software such as AutoDock Vina can be utilized to calculate binding affinities (expressed in kcal/mol), providing a theoretical basis for the experimental in vitro activity. niscpr.res.in

The table below provides a hypothetical example of molecular docking results for a series of analogs.

| Analog | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Parent | Kinase X | -7.5 | Met120, Leu55, Val30 |

| Analog C | Kinase X | -8.2 | Met120, Leu55, Val30, Phe180 (π-π stacking) |

| Analog F | Kinase X | -9.5 | Met120, Leu55, Val30, Arg150 (H-bond) |

| Analog G | Kinase X | -6.8 | Met120, Leu55 |

This table is for illustrative purposes. The binding affinities and interacting residues are hypothetical.

Mechanistic Biochemical Investigations (In Vitro Focus)

Once promising analogs are identified through synthesis and SAR studies, the next step in academic research is to investigate their biochemical mechanism of action using in vitro assays. Given that pyrimidine derivatives frequently act as kinase inhibitors, a typical research plan would focus on elucidating their effects on specific enzymes and cellular pathways. nih.gov

Initial screening would likely involve broad-panel kinase assays to identify potential protein targets. For a confirmed target, detailed enzymatic assays, such as the ADP-Glo™ Kinase Assay, would be used to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govnih.gov These assays quantify the inhibitor's potency and are crucial for comparing different analogs.

To understand the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies would be performed by measuring reaction rates at various substrate and inhibitor concentrations. In a cellular context, in vitro assays such as the MTT cell proliferation assay can be used to assess the cytostatic or cytotoxic effects of the compounds on cancer cell lines. nih.gov Western blotting can then be used to probe the phosphorylation status of the target kinase and its downstream substrates within the cell, providing direct evidence of target engagement and pathway modulation.

Enzyme Inhibition Studies and Elucidation of Molecular Mechanisms

Derivatives of pyrimidine are well-documented as potent inhibitors of various enzymes, playing a crucial role in drug discovery and development.

Tyrosine Kinases: The 4-(phenylamino)pyrimidine scaffold is a known pharmacophore for the inhibition of tyrosine kinases, such as the epidermal growth factor receptor (EGFR). These inhibitors function by competing with ATP for the binding site on the enzyme. While the subject compound is not a 4-(phenylamino)pyrimidine, the presence of the 2-phenylpyrimidine (B3000279) core suggests that it could serve as a foundational structure for the design of novel tyrosine kinase inhibitors. Mechanistic studies would involve synthesizing derivatives of this compound with appropriate functional groups to enhance binding affinity and selectivity for specific tyrosine kinases.

Adenosine (B11128) Kinase: Non-nucleoside inhibitors of adenosine kinase (AK) have been developed from 4-amino-pyrido[2,3-d]pyrimidine scaffolds. These compounds have shown potential as analgesic and anti-inflammatory agents. Given the structural similarities, this compound could be investigated as a potential adenosine kinase inhibitor. Research in this area would focus on in vitro enzyme assays to determine the inhibitory concentration (IC50) and molecular docking studies to elucidate the binding mode within the active site of adenosine kinase.

Investigation of Molecular Mechanisms Underlying Antimicrobial Activity (In Vitro)

The antimicrobial potential of pyrimidine derivatives is a significant area of research. Furochromone-condensed pyrimidine scaffolds have demonstrated antimicrobial activity, and molecular docking studies have been employed to understand their mechanism of action.

For this compound, in vitro studies could be designed to assess its efficacy against a panel of pathogenic bacteria and fungi. Mechanistic investigations would aim to identify the specific cellular targets. For instance, studies on fluoropyrimidines have shown that they can interfere with pyrimidine nucleotide metabolism, thereby inhibiting bacterial growth. A similar mechanism could be explored for this compound, alongside other potential targets such as cell wall synthesis or DNA replication.

Exploration of Biofilm Inhibition Mechanisms (In Vitro)

Bacterial biofilms present a significant challenge in clinical settings due to their resistance to conventional antibiotics. The development of agents that can inhibit biofilm formation is a critical research goal.

Fluoropyrimidines have been shown to impair biofilm formation in Escherichia coli by reducing the transcription of genes responsible for curli fimbriae, which are essential for adhesion. This suggests that pyrimidine analogs can interfere with the regulatory pathways controlling biofilm development. In vitro studies on this compound could utilize techniques such as crystal violet staining and confocal laser scanning microscopy to quantify its effect on biofilm formation by relevant pathogenic bacteria. Further mechanistic studies could involve real-time RT-PCR to analyze the expression of genes involved in biofilm production.

Applications in Advanced Materials Science Research

The electronic and structural properties of pyrimidine derivatives make them attractive candidates for the development of advanced materials.

Development of Liquid Crystalline and Polymeric Materials

The rigid, aromatic structure of the pyrimidine core is a desirable feature for the design of liquid crystalline materials. A Chinese patent describes a method for synthesizing 5-bromo-2-substituted pyrimidines, noting their potential utility in the preparation of liquid crystal compounds. The presence of the 4-chlorophenyl group in this compound could further influence the mesomorphic properties. Research in this area would involve synthesizing the compound and its derivatives and characterizing their liquid crystalline phases using techniques such as polarized optical microscopy and differential scanning calorimetry.

Furthermore, the bromo- and chloro-substituents on the pyrimidine and phenyl rings, respectively, provide reactive sites for polymerization reactions. This could enable the incorporation of the this compound unit into novel polymers, potentially leading to materials with unique thermal, optical, or electronic properties.

Research into Non-Linear Optical (NLO) Properties of Derivatives

The electron-withdrawing nature of the pyrimidine ring makes it an excellent component for creating "push-pull" molecules with significant non-linear optical (NLO) properties. These materials have applications in optical data processing and photonics.

Recent studies on other pyrimidine derivatives have demonstrated their potential as NLO materials, exhibiting high third-order nonlinear susceptibility. Research on this compound would involve synthesizing derivatives with electron-donating groups to create a "push-pull" system across the pyrimidine ring. The NLO properties, such as hyperpolarizability, would then be investigated using computational methods like density functional theory (DFT) and experimental techniques like the Z-scan method.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-(4-chlorophenyl)pyrimidine, and how can reaction efficiency be optimized?

- Methodology : A common approach involves coupling halogenated pyrimidine intermediates with arylboronic acids via Suzuki-Miyaura cross-coupling. For example, 5-bromo-2-chloropyrimidine can react with 4-chlorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like DMF or THF at 80–100°C . Optimization requires monitoring reaction time, temperature, and catalyst loading via TLC or HPLC. Statistical design of experiments (DoE) can reduce trial-and-error by systematically varying parameters (e.g., catalyst molarity, solvent polarity) to maximize yield .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR : Confirm molecular structure via ¹H/¹³C NMR, focusing on aromatic proton signals (δ 7.5–8.5 ppm for pyrimidine and chlorophenyl groups).

- HPLC : Assess purity (>95% recommended for research-grade material) using a C18 column and UV detection at 254 nm.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N bonds in pyrimidine derivatives) to confirm stereoelectronic properties .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and synthesis due to potential dust/aerosol formation.

- Waste disposal : Segregate halogenated waste and consult certified hazardous waste handlers for incineration or chemical neutralization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the bromine atom at the 5-position is electrophilic, making it susceptible to nucleophilic substitution.

- Transition state analysis : Simulate reaction pathways (e.g., Pd-catalyzed coupling) to estimate activation energies and optimize catalytic systems.

- ICReDD framework : Integrate computational predictions with high-throughput experimentation to accelerate reaction discovery .

Q. What strategies resolve contradictions in reported bioactivity data for pyrimidine derivatives?

- Methodology :

- Meta-analysis : Compare datasets across studies to identify variables (e.g., assay type, cell lines, solvent systems) causing discrepancies. For example, cytotoxicity in cancer cells may vary due to differences in membrane permeability or metabolic stability.

- Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to controls and replicate experiments (n ≥ 3) to improve reproducibility .

Q. How do supramolecular interactions influence the solid-state properties of this compound?

- Methodology :

- Single-crystal XRD : Analyze intermolecular forces (e.g., π-π stacking between aromatic rings, halogen bonding via Br···Cl interactions) to correlate structure with solubility or thermal stability.

- Hirshfeld surface analysis : Quantify contact contributions (e.g., H-bonding vs. van der Waals) using software like CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.